1-(Pyridin-4-YL)-1,4-diazepane, with the Chemical Abstracts Service number 194853-82-2, is a heterocyclic compound characterized by a diazepane ring fused with a pyridine ring. This compound has garnered attention in various fields, including organic chemistry, medicinal chemistry, and materials science, due to its unique structural properties and potential biological activities.
The compound is classified as a bicyclic organic molecule, specifically a diazepane derivative. It is synthesized through various chemical reactions involving pyridine derivatives and diazepanes. Its relevance spans across research applications in chemistry and biology, making it a subject of interest for further studies.
The synthesis of 1-(Pyridin-4-YL)-1,4-diazepane can be accomplished through several methods. A common approach involves the reaction of pyridine-4-carboxaldehyde with 1,4-diazepane in the presence of a reducing agent. This reaction typically occurs under mild conditions and yields high-purity products.
Another method includes the use of pyridin-4-ylamine and 1,4-diazepane in the presence of hydrochloric acid to form the hydrochloride salt of 1-(Pyridin-4-YL)-1,4-diazepane. Industrial production often employs optimized reaction conditions for higher yields and purity, utilizing automated reactors and stringent quality control measures.
The reactions are generally conducted under controlled temperatures and pressures to ensure optimal conditions for product formation. The purification processes may involve recrystallization or chromatography to isolate the desired compound from by-products.
1-(Pyridin-4-YL)-1,4-diazepane features a diazepane ring (a seven-membered ring containing two nitrogen atoms) fused with a pyridine ring (a six-membered aromatic ring containing one nitrogen atom). The molecular formula is C10H14N2, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms.
1-(Pyridin-4-YL)-1,4-diazepane can undergo various chemical reactions:
The oxidation reactions typically require acidic conditions for optimal results. For reduction processes, solvents like methanol or ethanol are commonly employed. Substitution reactions may involve alkyl halides or acyl chlorides in the presence of bases such as sodium hydroxide.
The mechanism of action for 1-(Pyridin-4-YL)-1,4-diazepane involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Notably, it may inhibit enzyme activity or alter signal transduction pathways .
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature variations. Its reactivity profile includes participation in electrophilic aromatic substitution due to the electron-rich nature of the pyridine ring.
Relevant data include:
1-(Pyridin-4-YL)-1,4-diazepane finds applications across multiple scientific fields:
The synthesis of 1-(pyridin-4-yl)-1,4-diazepane (C₁₀H₁₅N₃, MW 177.25 g/mol, CAS 194853-82-2) relies on multi-step strategies to assemble the seven-membered diazepane ring and install the pyridinyl substituent. A common approach involves nucleophilic substitution between 1,4-diazepane and 4-halopyridines. For example, Synquest Labs synthesizes the free base through direct coupling under reflux conditions in aprotic solvents, achieving high regioselectivity at the pyridine nitrogen [2]. An alternative route uses N-Boc-protected 1,4-diazepane intermediates, where deprotection follows nucleophilic aromatic substitution. This method minimizes side products like N-alkylated isomers [8]. For the dihydrochloride salt (CAS 851292-41-6), free base dissolution in hydrochloric acid yields crystalline solids with a melting point of 224–225°C, confirmed by Sigma-Aldrich/Enamine analyses [1] [7].
Key challenges include suppressing dimerization and oxidation by-products. Patent EP2818463A1 resolves this through Mitsunobu chemistry, employing triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to activate alcohols for stereoselective diazepane conjugation. This method achieves yields >85% in tetrahydrofuran at 0–25°C [8]. Hybrid strategies—such as coupling 1-(pyridin-3-yl)-1,4-diazepane with cyclopropylpyridine ethers—further demonstrate adaptability for generating derivatives with modified bioactivity [10].
Table 1: Synthetic Routes for 1-(Pyridin-4-yl)-1,4-diazepane and Derivatives
Method | Key Reagents/Intermediates | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Nucleophilic Substitution | 4-Chloropyridine, 1,4-diazepane | 70–75 | >90 | [2] |
Mitsunobu Reaction | PPh₃, DIAD, N-Boc-diazepane | >85 | 95 | [8] |
Salt Formation | Free base, HCl in EtOAc | 92 | 95 | [1] |
Hybrid Synthesis | Cyclopropylpyridine ethers, Pd catalysis | 65 | >90 | [10] |
Catalysis enhances diazepane ring formation efficiency and sustainability. Palladium-catalyzed C–N bond metathesis enables direct coupling between diamines and N,O-acetal precursors, forming 1,4-diazepanes with methanol as the sole by-product. This method simplifies purification and achieves turnover numbers (TONs) exceeding 100 under mild conditions [3]. Copper(II) complexes with diazepane-based ligands also demonstrate catalytic utility in glycosidic bond cleavage, mimicking lytic polysaccharide monooxygenase (LPMO) activity. These complexes adopt square-pyramidal geometries akin to enzymatic active sites, facilitating oxidative C–O bond scission in water with TONs up to 300 [4].
Cobalt catalysis offers complementary radical-mediated pathways. N-Protected alkenyl guanidines undergo hydrogen atom transfer (HAT) and radical-polar crossover with N-fluoro-2,4,6-collidinium triflate, yielding 2-imino-1,3-diazepanes at ambient temperatures [3]. For asymmetric syntheses, iridium-catalyzed cyclizations of pyrimidine substrates afford enantiomerically enriched pyrimidine-fused diazepinones (ee >95%) via π-allyl iridium intermediates [3].
Table 2: Catalytic Systems for Diazepane Ring Construction
Catalyst | Substrate | Reaction Type | TON/ee | Conditions |
---|---|---|---|---|
Pd(OAc)₂/XPhos | Diamines + N,O-acetals | C–N metathesis | >100 | 80°C, toluene |
Cu(II)-diazepane complex | Polysaccharide models | Oxidative C–O cleavage | 300 | Water, 25°C |
Co(acac)₂/TMDS | Alkenyl guanidines | Radical cyclization | 90 | 40°C, MeCN |
Ir(COD)Cl/(S)-BINAP | Pyrimidine derivatives | Asymmetric allylic amidation | >95% ee | 60°C, DMF |
Regioselectivity is critical when modifying the pyridin-4-yl group to avoid undesired N-oxidation or C-3/C-2 side reactions. Electrophilic aromatic substitutions require transient protection of the diazepane nitrogen. For example, Buchwald–Hartwig amination of 3-bromo-5-(benzyloxy)pyridine with tert-butyl 1,4-diazepane-1-carboxylate occurs exclusively at the bromine site when using Pd₂(dba)₃ and XantPhos, preserving the ether linkage [10]. Directed ortho-lithiation succeeds with 2,2,6,6-tetramethylpiperidine (TMP) as a base, enabling halogenation at the pyridine C-3 position without diazepane ring degradation [10].
Suzuki-Miyaura cross-coupling expands functional diversity. Incorporating cyclopropyl or isoxazole groups at the pyridin-4-yl 5-position—via triflate intermediates and Pd(PPh₃)₄ catalysis—yields hybrid compounds with α4β2 nicotinic receptor binding (Kᵢ = 0.5–51.4 nM) [10]. Computational docking confirms that steric bulk at the 5-position disfavors α3β4 receptor binding, enhancing subtype selectivity.
Solvent polarity dictates cyclization kinetics and by-product formation in diazepane synthesis. Mitsunobu reactions yield optimal results (>85%) in ethereal solvents like tetrahydrofuran (THF) due to superior nucleophile solvation and DIAD solubility. Conversely, polar aprotic solvents (e.g., DMF) accelerate dihydrochloride salt hydrolysis, reducing purity to <80% [8]. Temperature modulates ring-closure regioselectivity: refluxing acetonitrile (82°C) favors 1,4-diazepane over 1,3-isomers during pyridinyl-diamine cyclization, while temperatures >100°C promote dehydration side products [2] [8].
Cryogenic conditions (−78°C) are essential for Swern oxidations preceding Wittig reactions in hybrid syntheses, preventing sulfoxide decomposition. Subsequent hydrogenolysis of benzyl ethers requires PtO₂/Pd-C in ethanol at 25°C; higher temperatures cleave diazepane C–N bonds [10].
Table 3: Solvent/Temperature Optimization in Key Reactions
Reaction | Optimal Solvent | Optimal Temp. | Yield Impact | Side Products |
---|---|---|---|---|
Mitsunobu cyclization | THF | 0–25°C | >85% vs. <60% (DMF) | Alkyl hydrazines |
Salt crystallization | EtOAc | 0–5°C | 92% vs. 75% (MeOH) | Hydrolyzed free base |
Suzuki coupling | Toluene/EtOH (3:1) | 85°C | 78% vs. 40% (DMSO) | Protodehalogenated pyridine |
Reductive amination | MeOH | 60°C | 90% vs. 70% (CH₂Cl₂) | Imine oligomers |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: